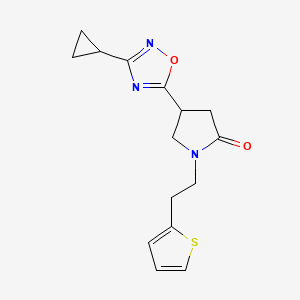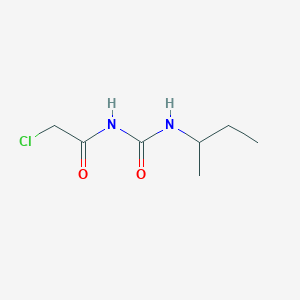
Cyclobutyl(cyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(cyclohexyl)methanamine is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The IUPAC name for this compound is cyclobutyl (cyclohexyl)methylamine . It is typically stored at a temperature of 4°C . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-11H,1-8,12H2 . This indicates that the compound consists of a cyclobutyl group and a cyclohexyl group attached to a methanamine .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 167.29 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Analytical Characterization of Arylcyclohexylamines A study detailed the analytical profiles of psychoactive arylcyclohexylamines, which are advertised as "research chemicals." These compounds, including Cyclobutyl(cyclohexyl)methanamine, were characterized using advanced techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This research is pivotal for understanding the chemical properties and potential applications of these substances in scientific investigations (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Nucleic Acid Interactions Another aspect of this compound's application in research is its interaction with nucleic acids. Cyclobuxine, a steroidal diamine, showed significant effects on the stability of helical polynucleotides, hinting at the potential for this compound to influence DNA and RNA structures. Such studies contribute to our understanding of chemical-DNA/RNA interactions, which are crucial for drug design and genetic engineering (Mahler & Dutton, 1964).
Photocycloaddition Reactions Research into the photochemical properties of this compound includes studies on photocycloaddition reactions. These reactions are essential for synthesizing complex organic compounds with potential applications in medicinal chemistry and materials science. The study conducted by Haywood et al. (1978) on the reactions of 4-hydroxycoumarin with cycloalkenes, leading to cyclobutane adducts, exemplifies the chemical's role in advancing synthetic methodologies (Haywood, Hunt, Potter, & Reid, 1978).
Cyclopropanation Catalysis The application of this compound in catalysis has been demonstrated through studies on the cyclopropanation of styrenes. Ikeno et al. (2001) investigated the enantioselective cyclopropanation catalyzed by complexes derived from this compound. This research contributes to the field of asymmetric synthesis, providing valuable insights into the development of catalysts for producing chiral molecules, which are important in pharmaceuticals and agrochemicals (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001).
Antiviral Activity Evaluation The exploration of this compound derivatives for antiviral applications is another area of research interest. Kolocouris et al. (1994) synthesized aminoadamantane derivatives and evaluated their efficacy against various viruses, including influenza A. This research highlights the potential of this compound derivatives as specific anti-influenza agents, paving the way for new therapeutic options (Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq, 1994).
Propriétés
IUPAC Name |
cyclobutyl(cyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-11H,1-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXLLFUOQXHVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


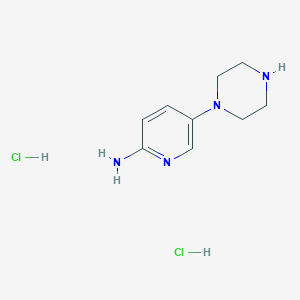
![4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2733224.png)



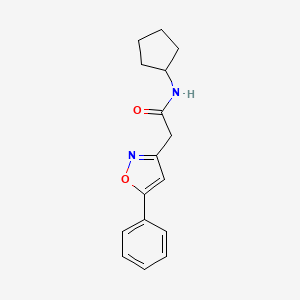
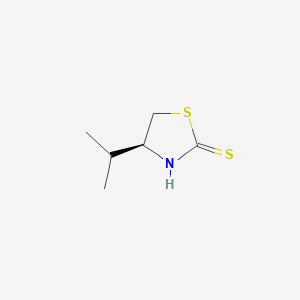
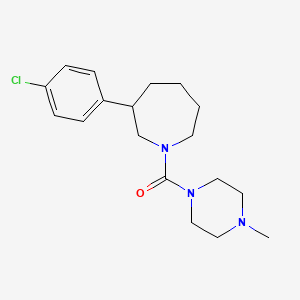
![2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2733236.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2733239.png)
